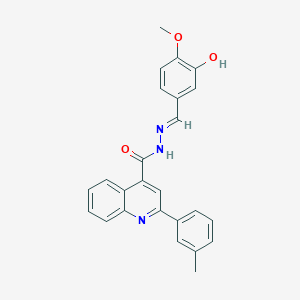![molecular formula C25H21BrN4O2 B445763 N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE](/img/structure/B445763.png)
N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound features a bromobenzyl group, a phenylmethylene group, and a pyrazolylmethyl group, making it a unique and versatile molecule for various scientific applications.
Métodos De Preparación
The synthesis of N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with 1H-pyrazole-1-carboxaldehyde under reflux conditions to yield the desired compound .
Análisis De Reacciones Químicas
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new derivatives.
Aplicaciones Científicas De Investigación
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications in treating infectious diseases.
Mecanismo De Acción
The mechanism of action of N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes in the Leishmania and Plasmodium species, leading to the disruption of their metabolic processes and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is a crucial aspect of its mechanism of action.
Comparación Con Compuestos Similares
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE can be compared with other hydrazine-coupled pyrazole derivatives, such as:
- N’~1~-({2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
- N’~1~-({2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
- N’~1~-({2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different substituents can significantly affect the compound’s pharmacological properties, making each derivative unique in its own right .
Propiedades
Fórmula molecular |
C25H21BrN4O2 |
|---|---|
Peso molecular |
489.4g/mol |
Nombre IUPAC |
N-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-(pyrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C25H21BrN4O2/c26-23-11-9-19(10-12-23)18-32-24-8-2-1-6-22(24)16-27-29-25(31)21-7-3-5-20(15-21)17-30-14-4-13-28-30/h1-16H,17-18H2,(H,29,31) |
Clave InChI |
NFOSTPOZFPSGOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3)OCC4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3)OCC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B445682.png)

![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B445684.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B445691.png)
![Butyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445693.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B445694.png)
methanone](/img/structure/B445695.png)
![N-(3-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B445699.png)
![2-(4-butoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B445700.png)
![2-(2,3-DIMETHYLPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445701.png)
![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B445705.png)

